Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h7,13H,2-6H2,1H3 |
InChI Key |
SVGUMTWQFBBVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the reaction of 1H-indole-3-carbaldehyde with ethyl acetoacetate under acidic conditions . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and sustainability .
Chemical Reactions Analysis
Formylation and Esterification
The formyl group at the 3-position enables oxidation and condensation reactions, while the ethyl ester at the 2-position allows for esterification or hydrolysis. Key pathways include:
-
Oxidation of Aldehydes : The formyl group can be oxidized to carboxylic acids under controlled conditions (e.g., iodine in methanol) .
-
Esterification : Methanol and potassium carbonate catalyze the formation of methyl esters from carboxylic acids, as demonstrated in quinoline analogs .
| Reaction Type | Reagents | Product | Yield Range | Source |
|---|---|---|---|---|
| Aldehyde oxidation | I₂, K₂CO₃, MeOH | Ethyl indole-2-carboxylic acid | 70–98% | |
| Esterification | MeOH, K₂CO₃ | Methyl ester derivatives | 70–98% |
Condensation and Cyclization
The compound undergoes nucleophilic addition and cyclocondensation reactions, forming heterocycles or bioactive derivatives:
-
Thiosemicarbazide Condensation : Fusion reactions with thiosemicarbazide yield thiosemicarbazones (e.g., 3 in Scheme 1 of ), which are precursors for kinase inhibitors .
-
Multicomponent Reactions : L-proline-catalyzed reactions with malononitrile or methyl cyanoacetate produce pyrano[3,2-c]chromenones (e.g., 79a–h ) .
| Condensation Reagent | Reaction Conditions | Product Class | Source |
|---|---|---|---|
| Thiosemicarbazide | Fusion (5 min) | Thiosemicarbazones | |
| Malononitrile | L-proline, reflux | Pyrano[3,2-c]chromenones |
Functional Group Transformations
The ethyl ester and formyl groups enable selective modifications:
-
Reduction : Sodium borohydride reduces imine bonds formed during condensation reactions .
-
Substitution : Bromine substitution at the 4-position (as in 28d ) introduces reactive sites for further functionalization .
| Transformation | Reagent | Outcome | Source |
|---|---|---|---|
| Imine bond reduction | NaBH₄, MeOH | Amino derivatives | |
| Bromine substitution | Br₂, K₂CO₃ | 4-bromo-indole derivatives |
Mechanistic Insights
Reaction mechanisms often involve:
-
Nucleophilic Addition : The aldehyde group reacts with nucleophiles (e.g., thiosemicarbazide) to form imines .
-
Knoevenagel Condensation : Malononitrile or methyl cyanoacetate engage in conjugate additions, facilitating cyclization .
-
Catalytic Roles : L-proline acts as a chiral catalyst in multicomponent reactions, enabling stereoselective cyclizations .
Scientific Research Applications
Synthesis of Indole Derivatives
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a precursor for synthesizing other indole derivatives. The tetrahydroindole framework can be modified to create compounds with diverse biological activities. This versatility is particularly valuable in drug discovery and development.
Emerging research indicates that indole derivatives, including this compound, may influence various biochemical pathways. Studies suggest potential applications in:
- Anticancer Research : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing.
- Antimicrobial Studies : The compound's structural features may contribute to its effectiveness against certain bacterial strains.
Pharmacological Research
The compound has been explored for its pharmacological properties, particularly in relation to its interaction with biological targets. Preliminary studies suggest that it may exhibit synergistic effects when combined with other therapeutic agents.
Material Science
Due to its unique chemical structure, this compound may find applications in material science, particularly in the development of polymers and other materials with specific properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at certain concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound revealed promising results against Gram-positive bacteria. The study highlighted the mechanism of action and potential for developing new antimicrobial agents based on this indole derivative.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and potential applications of compounds related to this compound:
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| Ethyl 3-formyl-1H-indole-2-carboxylate | Lacks tetrahydro structure; only one formyl group | Synthesis of simpler indoles |
| Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate | Contains bromine at the 4-position | Potential halogenation reactions |
| Ethyl 4-bromo-3-hydroxy-1H-indole-2-carboxylate | Hydroxymethyl instead of formyl | Investigations into alcohol derivatives |
| Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | Methyl substitution at the 3-position | Altered biological activity |
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, making it a valuable pharmacophore . The compound can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO) and interact with receptors such as the cannabinoid CB1 receptor .
Comparison with Similar Compounds
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Structure : Methyl group replaces the formyl group at position 3.
- Synthesis : Chemoselective reduction of the formyl group using Et₃SiH/I₂ .
- Key Differences :
- Reactivity : The methyl group is inert compared to the electrophilic formyl group, limiting participation in condensation reactions.
- Spectroscopic Data : In $^1$H NMR, the methyl group appears as a singlet at 2.41 ppm, whereas the formyl proton (absent here) typically resonates at 9–10 ppm .
- Applications : Used in stable intermediates for pharmaceuticals, where oxidation sensitivity is a concern .
Ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Structure : Bromine atom replaces the formyl group.
- Synthesis : Likely via electrophilic bromination or substitution.
- Key Differences :
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Structure : Ketone (oxo) group at position 6.
- Synthesis : Oxidation of the tetrahydroindole ring.
- Key Differences :
Substituent Modifications at Position 2
Ethyl 5-fluoroindole-2-carboxylate Derivatives
- Structure : Fluorine at position 5; ester retained at position 2.
- Synthesis : Coupling with aromatic amines under reflux conditions .
- Key Differences :
Analytical and Spectral Comparisons
| Property | Ethyl 3-formyl-tetrahydroindole | Ethyl 3-methyl-tetrahydroindole | Ethyl 3-bromo-tetrahydroindole |
|---|---|---|---|
| $^1$H NMR (Key Signals) | Formyl proton: ~9.8–10.2 ppm (s) | Methyl protons: 2.41 ppm (s) | Aromatic protons: ~6.8–7.5 ppm (m) |
| IR (cm⁻¹) | C=O (ester): ~1700; CHO: ~1680 | C=O (ester): ~1700; no CHO | C=O (ester): ~1700; C-Br: ~560 |
| Molecular Weight | 221.25 g/mol | 207.27 g/mol | 272.14 g/mol |
Biological Activity
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS No. 203207-32-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 221.25 g/mol. The compound features an indole ring system that is known for its diverse biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of indole have been shown to possess cytotoxic effects against various cancer cell lines such as HT29 (colorectal cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The presence of specific substituents on the indole ring can enhance this activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 10–30 |
| Compound B | A549 | 5.39 |
| Ethyl derivative | MDA-MB-231 | >100 |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. SAR studies suggest that modifications to the ethyl group or the carboxylate moiety can significantly influence the compound's efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-donating or withdrawing groups on the indole ring can modulate the biological activity of the compound. For example:
- Electron-Withdrawing Groups: Enhance cytotoxicity by stabilizing reactive intermediates.
- Electron-Donating Groups: May improve solubility and bioavailability.
Case Studies
-
Indole Derivatives in Cancer Therapy
- A study published in a peer-reviewed journal demonstrated that indole derivatives with similar structures to this compound exhibited significant growth inhibition in human glioblastoma and melanoma cell lines . The highest activity was attributed to specific substitutions on the phenyl ring adjacent to the indole structure.
- Antimicrobial Activity
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via formylation of the parent indole scaffold. A common approach involves condensation reactions using ethyl 3-formyl-1H-indole-2-carboxylate with nucleophiles (e.g., 2-hydantoin or barbituric acid derivatives) under acidic reflux conditions (e.g., acetic acid, 3–5 hours) . Optimization includes varying nucleophile reactivity, temperature, and solvent polarity to improve yield. Characterization via H/C NMR and HPLC-MS is recommended to confirm purity and regioselectivity.
Q. How can spectroscopic techniques distinguish between tautomeric forms or structural isomers of this compound?
- Methodological Answer : H NMR is critical for identifying tautomers: aldehyde protons resonate at δ 9.5–10.5 ppm, while enolic protons (if keto-enol tautomerism occurs) appear at δ 12–14 ppm. IR spectroscopy (stretching frequencies for C=O at ~1700 cm and C=O of ester at ~1740 cm) and C NMR can resolve ambiguities in carbonyl positioning. X-ray crystallography provides definitive structural confirmation .
Q. What are the recommended protocols for crystallizing this compound, and how does solvent choice impact crystal quality?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (e.g., ethanol/water) often yields high-quality crystals. Solvent polarity affects hydrogen-bonding networks: polar solvents stabilize intermolecular interactions, while nonpolar solvents may favor π-π stacking. Use SHELXL for refinement and ORTEP-3 for visualization to analyze packing motifs .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between computational predictions and experimental observations for this compound’s conformation?
- Methodological Answer : When molecular dynamics (MD) simulations conflict with experimental data (e.g., unexpected torsion angles), perform high-resolution X-ray diffraction (≤1.0 Å) to validate the structure. Use WinGX for data integration and SHELXL for refinement, applying restraints for disordered moieties. Compare electron density maps with DFT-optimized geometries to identify steric or electronic effects .
Q. What strategies are effective in analyzing hydrogen-bonding patterns and their role in stabilizing polymorphic forms?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs (e.g., R(8) rings). For polymorphs, compare unit cell parameters and hydrogen-bond donor/acceptor distances using Mercury software. Thermal analysis (DSC/TGA) and variable-temperature XRD can assess stability transitions influenced by H-bond networks .
Q. How do steric and electronic effects of substituents on the tetrahydroindole core influence reactivity in cross-coupling reactions?
- Methodological Answer : Substituents at the 3-formyl position modulate electronic density at the indole C2/C3 positions. Use Hammett plots to correlate substituent σ values with reaction rates (e.g., Suzuki-Miyaura coupling). Steric hindrance from bulky groups (e.g., methyl at C6) may require ligand screening (e.g., XPhos vs. SPhos) to enhance catalytic efficiency. Monitor intermediates via LC-MS .
Q. What computational methods are suitable for predicting the compound’s thermodynamic properties (e.g., vapor pressure, solubility)?
- Methodological Answer : COSMO-RS or UNIFAC models estimate solubility parameters in organic solvents. For vapor pressure, apply the Clausius-Clapeyron equation using enthalpy of vaporization data from molecular dynamics (MD) simulations. Validate predictions against experimental DSC (for melting points) and gravimetric analysis (for solubility) .
Data Contradiction & Troubleshooting
Q. How should researchers address discrepancies between theoretical and experimental H NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational averaging. Recalculate shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO). If unresolved, acquire NOESY/ROESY spectra to detect dynamic processes (e.g., ring puckering in the tetrahydroindole moiety) .
Q. When crystallographic R-factors remain high despite repeated refinement, what steps can improve the model?
- Methodological Answer : High R-factors may indicate disorder or twinning. Use PLATON’s TWINLAWS to check for twinning. For disorder, apply split-atom refinement in SHELXL and incorporate anisotropic displacement parameters. If unresolved, collect low-temperature (100 K) data to reduce thermal motion artifacts .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| Density | ~1.13–1.15 g/cm (predicted) | |
| Boiling Point | ~420–425°C (estimated) | |
| LogP (Octanol-Water) | ~2.1 (ChemAxon prediction) |
Table 2 : Recommended Software for Structural Analysis
| Software | Application | Reference |
|---|---|---|
| SHELXL | Crystallographic refinement | |
| ORTEP-3 | Crystal structure visualization | |
| Mercury | Hydrogen-bonding analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
